

Physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: B094011

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An In-Depth Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Diethyl 1H-imidazole-4,5-dicarboxylate** (CAS No. 1080-79-1). This document includes key quantitative data, a detailed experimental synthesis protocol, and predicted spectroscopic data to support research and development activities.

Core Physical and Chemical Properties

Diethyl 1H-imidazole-4,5-dicarboxylate is a solid, heterocyclic compound. Its core structure features an imidazole ring substituted with two ethyl carboxylate groups. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.

Physical Properties

The known and predicted physical properties of **Diethyl 1H-imidazole-4,5-dicarboxylate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	--INVALID-LINK--
Molecular Weight	212.20 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Melting Point	210-216 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted)	357.9 ± 22.0 °C at 760 mmHg	--INVALID-LINK--, --INVALID-LINK--
Density (Predicted)	1.249 ± 0.06 g/cm ³	--INVALID-LINK--, --INVALID-LINK--
pKa (Predicted)	8.70 ± 0.10	--INVALID-LINK--, --INVALID-LINK--
Storage Temperature	Room Temperature (Sealed in dry environment)	--INVALID-LINK--, --INVALID-LINK--

Chemical Identification

Identifier	Value
IUPAC Name	diethyl 1H-imidazole-4,5-dicarboxylate
CAS Number	1080-79-1
InChI	1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)[1]
InChI Key	NQKKUSLBNWTXQI-UHFFFAOYSA-N[1]

Experimental Synthesis Protocol

The following protocol describes the synthesis of **Diethyl 1H-imidazole-4,5-dicarboxylate** from Diethyl L-(+)-tartrate.

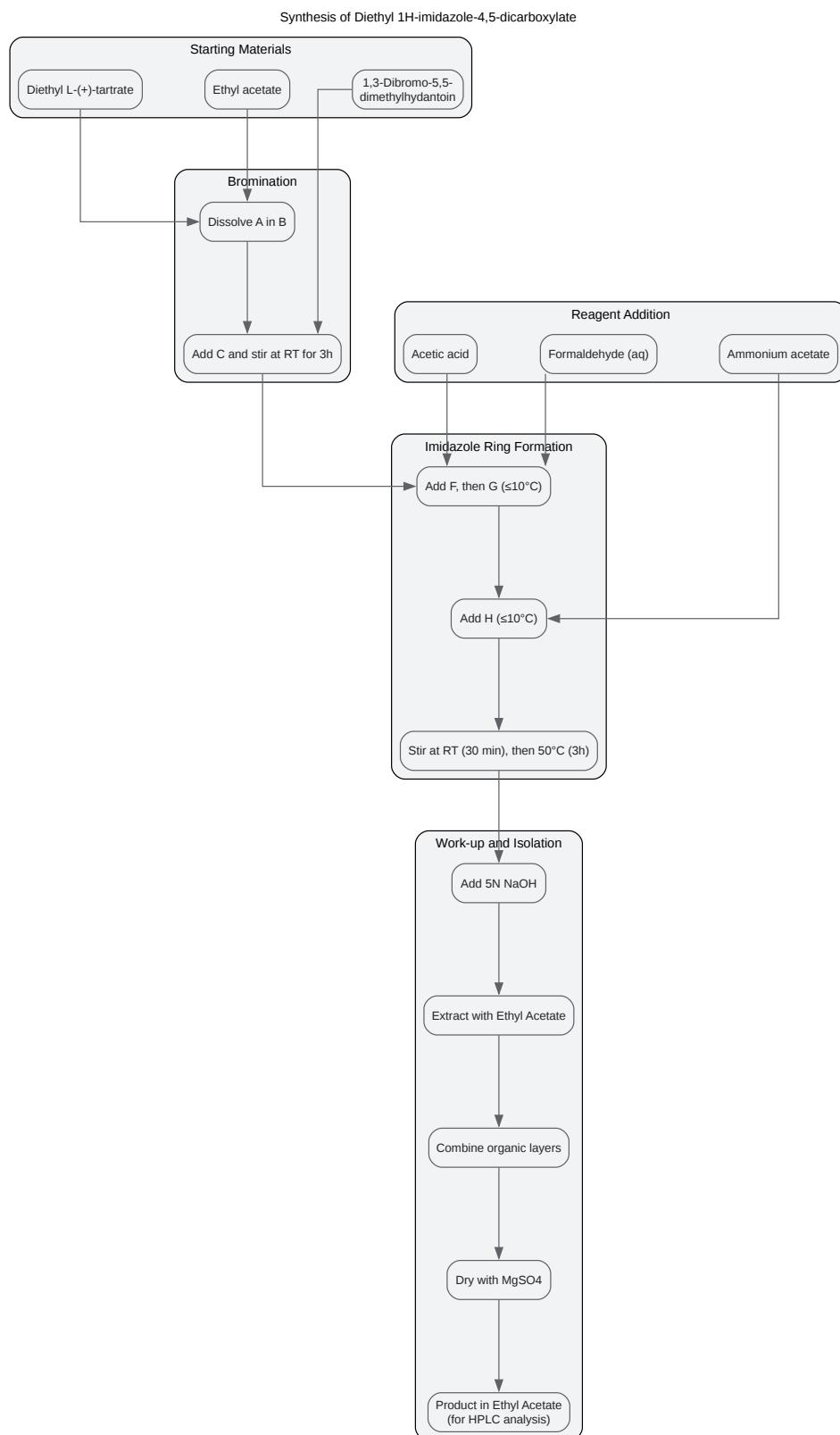
Materials and Reagents:

- Diethyl L-(+)-tartrate
- Ethyl acetate
- 1,3-Dibromo-5,5-dimethylhydantoin
- Acetic acid
- 36% Aqueous formaldehyde solution
- Ammonium acetate
- 5N Sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Dissolve Diethyl L-(+)-tartrate (2.0 g) in ethyl acetate (34.2 ml).
- Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) to the solution and stir the reaction mixture for 3 hours at room temperature.
- Addition of Reagents: Add acetic acid (17 ml) to the reaction mixture. Subsequently, slowly add 36% aqueous formaldehyde solution (3.45 ml) while cooling the mixture in an ice bath to maintain an internal temperature at or below 10°C.
- Formation of Imidazole Ring: Add ammonium acetate (17.2 g) under the same temperature conditions.
- Reaction Progression: Stir the reaction solution at room temperature for 30 minutes, then warm it to 50°C and continue stirring for 3 hours.
- Work-up and Extraction: After the reaction is complete, add 5N sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Drying and Analysis: Dry the combined organic layers with anhydrous magnesium sulfate. The resulting ethyl acetate solution containing the product can be quantitatively analyzed by

HPLC. This procedure yields approximately 1.24 g (60%) of **Diethyl 1H-imidazole-4,5-dicarboxylate**.



[Click to download full resolution via product page](#)*Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.*

Predicted Spectroscopic Data

While experimental spectra for **Diethyl 1H-imidazole-4,5-dicarboxylate** are not readily available in public databases, the following data has been predicted based on its chemical structure. This information can be valuable for the identification and characterization of the compound.

Predicted ¹H NMR Spectrum

Chemical Shift (ppm)	Multiplicity	Assignment
~8.0	s	1H, C2-H
~4.3	q	4H, -CH ₂ -CH ₃
~1.3	t	6H, -CH ₂ -CH ₃

Predicted ¹³C NMR Spectrum

Chemical Shift (ppm)	Assignment
~163	C=O (ester)
~138	C2
~128	C4/C5
~61	-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Predicted Infrared (IR) Spectrum

Wavenumber (cm ⁻¹)	Functional Group Assignment
3100-3000	C-H stretch (aromatic)
2980-2850	C-H stretch (aliphatic)
1730-1700	C=O stretch (ester)
1550-1450	C=C and C=N stretch (imidazole ring)
1250-1000	C-O stretch (ester)

Predicted Mass Spectrum

m/z	Fragmentation
212	[M] ⁺ (Molecular Ion)
184	[M - C ₂ H ₄] ⁺
167	[M - OC ₂ H ₅] ⁺
139	[M - COOC ₂ H ₅] ⁺
111	[M - 2 x COOC ₂ H ₅] ⁺

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References

- 1. Diethyl 1H-imidazole-4,5-dicarboxylate | 1080-79-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094011#physical-and-chemical-properties-of-diethyl-1h-imidazole-4-5-dicarboxylate>

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